5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Descripción

BenchChem offers high-quality 5,6-Dihydro-1,4-dioxine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-1,4-dioxine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

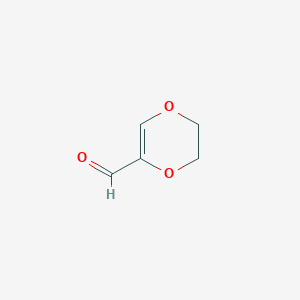

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1,4-dioxine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c6-3-5-4-7-1-2-8-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZRZOIXFFDVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=CO1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405773 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59518-69-3 | |

| Record name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde (CAS Number: 59518-69-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Yet Promising Heterocycle

In the vast and ever-expanding universe of chemical entities, certain molecules, while not household names in every laboratory, possess a structural elegance and latent potential that command the attention of the discerning scientist. 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, bearing the CAS number 59518-69-3, is one such compound. Its architecture, a six-membered dihydrodioxine ring appended with a reactive carbaldehyde group, presents a compelling scaffold for synthetic exploration and a potential building block in the design of novel therapeutics and functional materials.

This technical guide is born out of the necessity to consolidate the available, albeit limited, direct information on this specific aldehyde and to supplement it with well-established principles from the broader chemistry of dihydro-1,4-dioxines and α,β-unsaturated aldehydes. As such, this document serves as both a repository of known data and a predictive guide for the researcher venturing into the chemistry of this intriguing molecule. We will delve into its physicochemical properties, plausible synthetic routes, expected spectroscopic signatures, predictable reactivity, and potential applications, all while maintaining a rigorous commitment to scientific integrity. Where data is inferred from analogous structures, it will be explicitly stated, providing a transparent and trustworthy resource for your research endeavors.

Molecular Profile and Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a molecule is the bedrock of its successful application in research and development. Due to the limited publicly available data for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, the following table combines known information for the closely related carboxylic acid derivative with predicted properties for the target aldehyde.

| Property | Value (Predicted/Inferred) | Remarks and Justification |

| Molecular Formula | C₅H₆O₃ | Based on the structure. |

| Molecular Weight | 114.10 g/mol | Calculated from the molecular formula. |

| CAS Number | 59518-69-3 | |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Inferred from similar small heterocyclic aldehydes. |

| Boiling Point | Not available | Expected to be higher than 1,4-dioxane (101 °C) due to the aldehyde group, but likely distillable under reduced pressure. |

| Melting Point | Not available | Likely a low-melting solid or liquid at room temperature. |

| Density | ~1.2 g/cm³ | Estimated based on the density of related dihydrodioxine derivatives. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Limited solubility in water. | The polar aldehyde group may impart some water solubility, but the heterocyclic backbone is largely nonpolar. |

| pKa | Not applicable | The molecule does not have a readily ionizable proton. |

Note: The properties listed as "Predicted/Inferred" are based on the analysis of structurally similar compounds and should be experimentally verified.

Synthesis and Purification: A Proposed Experimental Protocol

Proposed Synthetic Pathway

An In-Depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, including its molecular characteristics, synthesis, and potential applications. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes information from related compounds and established chemical principles to offer a robust technical resource.

Core Molecular Attributes

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a heterocyclic organic compound. Its structure consists of a six-membered 1,4-dioxine ring, which is partially saturated, and a carbaldehyde (formyl) group attached at the 2-position.

Molecular Formula and Weight

The fundamental properties of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₃ | PubChem |

| Molecular Weight | 114.10 g/mol | PubChem |

| IUPAC Name | 5,6-dihydro-1,4-dioxine-2-carbaldehyde |

Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route could involve the reaction of a suitable precursor, such as a protected diol, with an appropriate α,β-unsaturated aldehyde derivative. The synthesis of related structures, such as 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide, often involves the alkylation of a dihydroxy precursor with a dihaloethane.

A potential synthetic workflow is outlined below:

Caption: Proposed general workflow for the synthesis of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Characterization

Experimental spectral data (NMR, IR, Mass Spectrometry) for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is not currently available in public spectral databases. For researchers who synthesize this compound, the following spectral characteristics would be anticipated:

-

¹H NMR: Signals corresponding to the protons of the dihydrodioxine ring and the aldehyde proton. The chemical shift of the aldehydic proton would be expected in the downfield region (around 9-10 ppm).

-

¹³C NMR: Resonances for the carbons of the dihydrodioxine ring and a distinct signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm).

-

IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the aldehyde group (around 1680-1700 cm⁻¹).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (114.10 g/mol ).

Potential Applications in Research and Drug Development

While specific applications for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde have not been documented, the broader class of 1,4-dioxane and 1,4-benzodioxane derivatives has been extensively explored in medicinal chemistry. These scaffolds are present in a variety of biologically active molecules.

The 1,4-benzodioxane motif, a related structure, is a versatile template in the design of compounds with diverse bioactivities.[3] It is found in agonists and antagonists for various neuronal receptors and has been incorporated into antitumor and antibacterial agents.[3] Given this precedent, 5,6-Dihydro-1,4-dioxine-2-carbaldehyde could serve as a valuable building block in the synthesis of novel therapeutic agents. The aldehyde functionality provides a reactive handle for further chemical modifications and the synthesis of more complex molecules.

Safety and Handling

Specific safety data for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is not available. However, based on the safety profiles of structurally related aldehydes and dioxanes, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from heat and sources of ignition.[4]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.

-

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for any chemical before use and to conduct a thorough risk assessment for any new experimental procedure.

Conclusion

5,6-Dihydro-1,4-dioxine-2-carbaldehyde represents a potentially useful, yet under-explored, chemical entity. While a detailed body of literature specifically on this compound is lacking, its structural relationship to well-studied 1,4-dioxane derivatives suggests its potential as a building block in medicinal chemistry and materials science. Further research into the synthesis, characterization, and biological activity of this compound is warranted to fully elucidate its properties and potential applications.

References

A comprehensive list of references is not possible due to the limited direct information available for the specific topic. The citations provided throughout the text refer to information on related compounds.

Sources

A Spectroscopic Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde: An In-depth Technical Analysis for Researchers

Molecular Structure and Key Features

5,6-Dihydro-1,4-dioxine-2-carbaldehyde possesses a unique combination of functional groups that dictate its spectroscopic behavior. The core structure is a six-membered dihydrodioxine ring, which imparts characteristics of both a cyclic ether and a vinyl ether. The presence of an aldehyde group in conjugation with the double bond further influences the electronic environment and, consequently, the spectroscopic signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is expected to exhibit three distinct sets of signals corresponding to the aldehydic, vinylic, and aliphatic protons. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (Aldehyde) | 9.5 - 10.0 | Singlet (s) | N/A |

| H3 (Vinylic) | 6.8 - 7.2 | Singlet (s) | N/A |

| H5 & H6 (Aliphatic) | 3.8 - 4.2 | Multiplet (m) | - |

Expertise & Experience in Interpretation:

-

Aldehydic Proton (H1): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. Its resonance is expected to appear far downfield, typically in the 9.5-10.0 ppm region, as a sharp singlet, as there are no adjacent protons to cause splitting.[1][2][3]

-

Vinylic Proton (H3): This proton is part of an α,β-unsaturated system and is attached to a carbon adjacent to an ether oxygen. The conjugation with the aldehyde group would typically shift it downfield, while the electron-donating resonance effect of the vinyl ether oxygen would shift it upfield. The net effect is a predicted chemical shift in the 6.8-7.2 ppm range. It is expected to be a singlet due to the absence of neighboring protons.

-

Aliphatic Protons (H5 & H6): These four protons on the saturated part of the dihydrodioxine ring are chemically equivalent due to the symmetry of the -CH₂-CH₂- moiety. They are attached to carbons adjacent to oxygen atoms, which deshields them, leading to a predicted chemical shift in the 3.8-4.2 ppm range. The protons on C5 and C6 will likely appear as a complex multiplet due to their coupling with each other, though in some cases, they can appear as a singlet if the coupling is not resolved.[4][5][6]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (Carbonyl) | 190 - 195 |

| C2 (Vinylic) | 145 - 150 |

| C3 (Vinylic) | 110 - 115 |

| C5 & C6 (Aliphatic) | 65 - 70 |

Expertise & Experience in Interpretation:

-

Carbonyl Carbon (C1): The carbonyl carbon of an α,β-unsaturated aldehyde is highly deshielded and is expected to resonate in the 190-195 ppm region.[7][8][9]

-

Vinylic Carbons (C2 & C3): The C2 carbon, being directly attached to the electron-withdrawing aldehyde group, will be more deshielded (145-150 ppm) than the C3 carbon. The C3 carbon is influenced by the electron-donating ether oxygen, shifting its resonance upfield to the 110-115 ppm range.[10][11][12][13]

-

Aliphatic Carbons (C5 & C6): These carbons are part of the ether linkages and are expected to have a chemical shift in the typical range for such carbons, around 65-70 ppm.[14][15][16]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1685 - 1710 | Strong |

| C=C Stretch (Vinyl Ether) | 1620 - 1650 | Medium |

| C-O Stretch (Ether) | 1050 - 1250 | Strong |

| C-H Stretch (Aldehyde) | 2720 & 2820 | Medium (often weak) |

| C-H Stretch (Vinylic) | 3020 - 3080 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

Expertise & Experience in Interpretation:

-

C=O Stretch: The carbonyl stretch of an α,β-unsaturated aldehyde is a very strong and sharp absorption band that is shifted to a lower wavenumber (1685-1710 cm⁻¹) compared to a saturated aldehyde due to conjugation. This is a key diagnostic peak.[17][18][19][20][21]

-

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the vinyl ether system will appear in the 1620-1650 cm⁻¹ region. Its intensity is typically medium.

-

C-O Stretch: Ethers exhibit strong C-O stretching bands in the fingerprint region. For a vinyl ether, two strong bands are expected: an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1050 cm⁻¹.[22][23][24][25][26]

-

C-H Stretches: The aldehydic C-H stretch often appears as a pair of weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹. The vinylic C-H stretch is expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.[17][20]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde (C₅H₆O₃) is 114.03 g/mol . The electron ionization (EI) mass spectrum is expected to show a discernible molecular ion peak at m/z = 114.

-

Key Fragmentation Pathways:

-

Loss of CO (M-28): A common fragmentation for aldehydes is the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 86.

-

Loss of an Ethylene Oxide Fragment (M-44): Cleavage of the dihydrodioxine ring could lead to the loss of an ethylene oxide fragment, resulting in a peak at m/z = 70.

-

α-Cleavage: Cleavage of the bond between the carbonyl group and the ring could lead to the formation of an acylium ion at m/z = 29 (CHO⁺) and a radical cation of the dihydrodioxine ring at m/z = 85.[27][28][29][30][31]

-

Retro-Diels-Alder Reaction: The dihydrodioxine ring could undergo a retro-Diels-Alder reaction, leading to the formation of ethylene and a radical cation of glyoxal aldehyde at m/z = 86.

-

Trustworthiness through Self-Validating Systems: The combination of these predicted fragmentation patterns provides a unique fingerprint for the molecule. The presence of the molecular ion peak along with the characteristic fragment ions would provide strong evidence for the identity of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Experimental Protocols

To obtain the spectroscopic data discussed, the following general methodologies are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Typical parameters: spectral width of -2 to 12 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H NMR and the residual solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a transparent pellet.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum typically from 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 20-200).

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis and structural validation of a synthesized compound.

Relationship of Spectroscopic Data to Molecular Structure

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. spectrabase.com [spectrabase.com]

- 5. Ethylene glycol diethyl ether(629-14-1) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 10. academic.oup.com [academic.oup.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. spectrabase.com [spectrabase.com]

- 13. Ethyl vinyl ether(109-92-2) 13C NMR spectrum [chemicalbook.com]

- 14. ETHYLENE GLYCOL MONO-P-TOLYL ETHER(15149-10-7) 13C NMR [m.chemicalbook.com]

- 15. Ethylene glycol diethyl ether(629-14-1) 13C NMR [m.chemicalbook.com]

- 16. Ethylene glycol(107-21-1) 13C NMR [m.chemicalbook.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.pg.edu.pl [chem.pg.edu.pl]

- 19. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. openchemistryhelp.blogspot.com [openchemistryhelp.blogspot.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. spectroscopyonline.com [spectroscopyonline.com]

- 26. rockymountainlabs.com [rockymountainlabs.com]

- 27. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 28. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 29. archive.nptel.ac.in [archive.nptel.ac.in]

- 30. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 31. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde: Synthesis, Properties, and Reactivity

This guide provides a comprehensive overview of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, a heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from closely related analogues to present a robust and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Introduction and Molecular Structure

5,6-Dihydro-1,4-dioxine-2-carbaldehyde belongs to the class of heterocyclic compounds, featuring a six-membered 1,4-dioxane ring fused with a vinyl ether moiety. The presence of an α,β-unsaturated aldehyde functional group makes it a versatile intermediate, susceptible to a variety of chemical transformations. Its structure combines the features of a cyclic ether and a reactive aldehyde, offering a unique scaffold for the synthesis of more complex molecules.

The core structure is the 5,6-dihydro-1,4-dioxin ring system, which can be considered a partially saturated version of the aromatic 1,4-dioxin. The introduction of the carbaldehyde group at the 2-position activates the double bond for nucleophilic addition, a key feature in its reactivity profile.

Proposed Synthesis and Experimental Protocol

A reliable synthetic route to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde can be envisioned starting from the commercially available 5,6-Dihydro-[1][2]dioxine-2-carboxylic acid (CAS: 61564-98-5).[1][3][4] The synthesis would proceed via a two-step sequence involving esterification followed by a selective reduction of the ester to the aldehyde.

Step 1: Esterification of 5,6-Dihydro-[1][2]dioxine-2-carboxylic acid

The initial step is the conversion of the carboxylic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this transformation, utilizing an excess of ethanol in the presence of a catalytic amount of strong acid.

Protocol:

-

To a solution of 5,6-Dihydro-[1][2]dioxine-2-carboxylic acid (1.0 eq) in absolute ethanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 5,6-dihydro-[1][2]dioxine-2-carboxylate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Reduction of Ethyl 5,6-dihydro-[1][2]dioxine-2-carboxylate to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde

The selective reduction of the ethyl ester to the aldehyde is a critical step. A mild reducing agent such as Diisobutylaluminium hydride (DIBAL-H) is well-suited for this transformation at low temperatures to prevent over-reduction to the alcohol.

Protocol:

-

Dissolve the ethyl 5,6-dihydro-[1][2]dioxine-2-carboxylate (1.0 eq) in anhydrous toluene in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add a solution of DIBAL-H (1.1 eq) in toluene dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.

-

Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the target aldehyde.

-

Purify by column chromatography on silica gel.

Physical and Chemical Properties (Predicted)

As direct experimental data is scarce, the following properties are estimated based on structurally similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₅H₆O₃ | |

| Molecular Weight | 114.10 g/mol | |

| Appearance | Colorless to pale yellow liquid | Based on similar unsaturated aldehydes. |

| Boiling Point | ~180-200 °C | Estimated based on related structures. |

| Density | ~1.2 g/cm³ | Inferred from related dioxanes. |

| Solubility | Soluble in common organic solvents | (e.g., Dichloromethane, Ethyl Acetate, THF) |

Spectroscopic Analysis (Predicted)

The following spectroscopic data are predicted based on the analysis of related structures and established principles of spectroscopy.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.5-9.7 ppm (s, 1H, -CHO)

-

δ 6.8-7.0 ppm (s, 1H, vinylic H)

-

δ 4.2-4.4 ppm (m, 2H, -O-CH₂-)

-

δ 3.9-4.1 ppm (m, 2H, -O-CH₂-)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 190-195 ppm (C=O, aldehyde)

-

δ 145-150 ppm (C=C, alpha-carbon)

-

δ 110-115 ppm (C=C, beta-carbon)

-

δ 65-70 ppm (-O-CH₂-)

-

δ 63-68 ppm (-O-CH₂-)

-

-

Infrared (IR) Spectroscopy (neat):

-

~2900-3000 cm⁻¹ (C-H stretch)

-

~1680-1700 cm⁻¹ (C=O stretch, conjugated aldehyde)

-

~1620-1640 cm⁻¹ (C=C stretch)

-

~1100-1200 cm⁻¹ (C-O stretch, ether)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z = 114

-

Reactivity and Potential Applications

The reactivity of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is dominated by the α,β-unsaturated aldehyde functionality. This moiety is a classic Michael acceptor, making the β-carbon susceptible to nucleophilic attack. The carbonyl group itself is also electrophilic and can undergo addition reactions.[1][5]

Key Reactions:

-

Nucleophilic Addition to the Carbonyl: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles will primarily lead to the formation of secondary alcohols.

-

Michael Addition (1,4-Conjugate Addition): Soft nucleophiles such as cuprates, thiols, and enamines will preferentially add to the β-carbon of the vinyl group.

-

Wittig Reaction: Reaction with phosphorus ylides will extend the carbon chain at the aldehyde position, forming a new double bond.

-

Diels-Alder Reaction: The activated double bond can act as a dienophile in cycloaddition reactions with dienes.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol.

The unique combination of the dioxane ring and the reactive aldehyde makes this compound a valuable precursor for the synthesis of:

-

Novel Heterocycles: The functional groups can be used as handles to build more complex ring systems.

-

Bioactive Molecules: The dioxane moiety is present in a number of pharmacologically active compounds, and this scaffold provides a starting point for the development of new drug candidates.[6][7]

-

Chiral Building Blocks: Asymmetric reactions targeting the aldehyde or the double bond can lead to the synthesis of enantiomerically pure compounds.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hazards: Likely to be an irritant to the eyes, skin, and respiratory system. May be harmful if swallowed or inhaled. Dioxane compounds are under scrutiny for their potential long-term health effects.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

Biological interactions of alpha,beta-unsaturated aldehydes. PubMed - NIH. [Link]

-

Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction. [Link]

-

Product Class 2: 1,4-Dioxins and Benzo- and Dibenzo-Fused Derivatives. Science of Synthesis. [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. MDPI. [Link]

-

Organic Syntheses Procedure. [Link]

-

Synthesis of 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine. ResearchGate. [Link]

-

1,4-Dioxin. Wikipedia. [Link]

-

α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application. PMC - NIH. [Link]

-

Reactive oxygen species and alpha,beta-unsaturated aldehydes as second messengers in signal transduction. PubMed. [Link]

-

1,4-Dioxane. Wikipedia. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. [Link]

-

Synthesis of 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][2]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PubMed. [Link]

Sources

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Role of Lipid Peroxidation-Derived α, β-Unsaturated Aldehydes in Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

5,6-Dihydro-1,4-dioxine-2-carbaldehyde: A Versatile Heterocyclic Building Block for Modern Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, a valuable and versatile heterocyclic building block in contemporary organic synthesis. While not as extensively documented as some of its benzannulated counterparts, this scaffold presents a unique combination of functionalities—an electron-rich dioxine ring and a reactive α,β-unsaturated aldehyde—that unlock access to a diverse array of complex molecular architectures. This document will serve as a comprehensive resource for researchers, chemists, and professionals in drug development by detailing its synthesis, physicochemical properties, characteristic reactivity, and potential applications, with a particular focus on the construction of novel heterocyclic systems and bioactive molecules.

Introduction: The Strategic Value of the Dihydro-1,4-dioxine Scaffold

The 1,4-dioxane moiety is a privileged structural motif in medicinal chemistry, often incorporated to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] The partially unsaturated 5,6-dihydro-1,4-dioxine ring system retains the favorable polar ether linkages while introducing a vinylic ether functionality, which significantly influences the molecule's electronic and reactive profile. The presence of a carbaldehyde group at the 2-position further enhances its utility, providing a reactive handle for a multitude of chemical transformations.

5,6-Dihydro-1,4-dioxine-2-carbaldehyde serves as a linchpin for the synthesis of more elaborate structures, particularly those of pharmaceutical interest. Its inherent functionalities allow for the strategic introduction of diverse substituents and the construction of fused ring systems, making it an attractive starting material for generating libraries of novel compounds for biological screening.

Synthesis and Characterization

While a definitive, standardized synthesis for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is not prominently featured in the literature, a plausible and efficient synthetic route can be proposed based on established organic transformations. The most logical approach involves the oxidation of the corresponding primary alcohol, 5,6-dihydro-1,4-dioxin-2-methanol.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from readily available precursors. A potential route is the reaction of an appropriate epoxide with ethylene glycol monosodium salt, followed by oxidation of the resulting alcohol.[2]

Figure 1: Proposed synthetic pathway to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Experimental Protocol: Oxidation of 5,6-Dihydro-1,4-dioxin-2-methanol

This protocol describes a general procedure for the oxidation of a primary alcohol to an aldehyde using a mild oxidizing agent like Pyridinium Chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.[3]

Materials:

-

5,6-Dihydro-1,4-dioxin-2-methanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Anhydrous Sodium Sulfate

-

Celite®

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM, add a solution of 5,6-dihydro-1,4-dioxin-2-methanol (1 equivalent) in anhydrous DCM dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® and silica gel.

-

Wash the filter cake with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Physicochemical and Spectroscopic Characterization

The accurate characterization of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is crucial for its effective use as a building block. Below is a table summarizing its expected physicochemical properties and key spectroscopic data, inferred from related structures and general chemical principles.

| Property | Expected Value/Observation |

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.7 (s, 1H, -CHO), 6.8-7.0 (s, 1H, vinylic H), 4.2-4.4 (m, 2H, -OCH₂-), 3.9-4.1 (m, 2H, -OCH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 188-192 (-CHO), 145-150 (vinylic C-CHO), 115-120 (vinylic C-H), 64-68 (-OCH₂-), 62-66 (-OCH₂-) |

| IR (neat, cm⁻¹) | ~2900 (C-H), ~2800, ~2700 (aldehyde C-H), ~1680 (C=O stretch), ~1620 (C=C stretch), ~1100 (C-O stretch) |

| Mass Spectrometry (EI) | m/z (%) = 114 (M⁺) |

Reactivity and Synthetic Applications

The synthetic utility of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde stems from the reactivity of its α,β-unsaturated aldehyde functionality. This moiety can participate in a wide range of transformations, making it a versatile precursor for the synthesis of diverse heterocyclic and carbocyclic systems.

Wittig Reaction for Alkene Synthesis

The aldehyde group readily undergoes the Wittig reaction to form substituted alkenes.[4][5] This reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds with high stereocontrol.[6][7] The reaction with various phosphoranes can introduce a wide range of functionalized side chains.

Figure 2: General scheme of the Wittig reaction with 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

This transformation is particularly useful in the synthesis of natural products and their analogs.[8]

Knoevenagel Condensation for the Formation of Activated Alkenes

The Knoevenagel condensation provides a pathway to highly functionalized alkenes by reacting the aldehyde with active methylene compounds.[9][10] This reaction is catalyzed by a weak base and is a powerful tool for carbon-carbon bond formation.[11][12]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

-

5,6-Dihydro-1,4-dioxine-2-carbaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol

Procedure:

-

Dissolve 5,6-Dihydro-1,4-dioxine-2-carbaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis of Fused Heterocyclic Systems

The α,β-unsaturated aldehyde system is an excellent dienophile in Diels-Alder reactions and a precursor for various annulation reactions to construct fused heterocyclic systems. For instance, reaction with dinucleophiles like hydrazines or hydroxylamine can lead to the formation of pyrazole or isoxazole rings, respectively.

Figure 3: Conceptual pathway for the synthesis of fused heterocycles.

Potential Applications in Drug Discovery and Materials Science

The structural features of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde and its derivatives make them attractive candidates for applications in medicinal chemistry and materials science.

Scaffolds for Bioactive Molecules

The dihydro-1,4-dioxine moiety is found in a number of compounds with interesting biological activities. For instance, related benzodioxane structures have been investigated as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), an important target in cancer therapy.[13] The ability to readily functionalize the carbaldehyde group allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Precursors for Functional Materials

The conjugated π-system of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde and its derivatives can be exploited in the development of novel organic materials. Further extension of the conjugation through reactions at the aldehyde group could lead to compounds with interesting photophysical properties, making them potentially useful in the field of organic electronics.

Conclusion

5,6-Dihydro-1,4-dioxine-2-carbaldehyde represents a chemical building block with significant untapped potential. Its straightforward, albeit not widely documented, synthesis and the versatile reactivity of its α,β-unsaturated aldehyde functionality provide a gateway to a vast chemical space of novel heterocyclic and carbocyclic compounds. This guide has outlined a plausible synthetic route, predicted physicochemical properties, and explored the key reactions that this scaffold can undergo. It is anticipated that the insights provided herein will stimulate further research and application of this promising building block in the fields of medicinal chemistry, drug discovery, and materials science, ultimately leading to the development of new molecules with valuable biological and physical properties.

References

- Grygorenko, O.; Bondarenko, A.; Tolmachev, A.; Vashchenko, B. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- Wittig reaction. Wikipedia.

- Knoevenagel condens

- Wittig Reaction. Organic Chemistry Portal.

- Wittig Reaction: Examples and Mechanism. Master Organic Chemistry. (2018).

- Knoevenagel Condensation Doebner Modific

- Wittig Reaction. gChem Global.

- Heravi, M. M.; Zadsirjan, V.; Hamidi, H.; Daraie, M.; Momeni, T. Recent applications of the Wittig reaction in alkaloid synthesis. Alkaloids Chem Biol. 2020, 84, 201-334.

- This reference is not available.

-

Shao, X.; et al. Synthesis of 2,3-dihydrobenzo[b][2][14]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][2][14]oxazine-8-carboxamide derivatives as PARP1 inhibitors. Bioorg. Chem. 2020 , 102, 104075.

- The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.

-

2,3-Dihydrobenzo[b][2][14]dioxine-5-carbaldehyde. MySkinRecipes.

- This reference is not available.

- The green Knoevenagel condensation: solvent-free condens

- This reference is not available.

- Oxidation of alcohols I: Mechanism and oxidation st

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

- This reference is not available.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Khan Academy [khanacademy.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. Knoevenagel Condensation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pure.tue.nl [pure.tue.nl]

- 13. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

"5,6-Dihydro-1,4-dioxine-2-carbaldehyde" reactivity and stability

An In-Depth Technical Guide to the Reactivity and Stability of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde

Foreword: Unveiling a Versatile Heterocyclic Building Block

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a bifunctional heterocyclic compound that holds significant potential as a versatile intermediate in organic synthesis and drug development. Its unique structure, incorporating an electron-rich vinyl ether system and a reactive aldehyde moiety, presents a fascinating landscape of chemical reactivity. This guide provides an in-depth exploration of the molecule's stability, its characteristic reactions, and the mechanistic principles that govern its transformations. By synthesizing data from established chemical literature and safety protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge required for the effective and safe utilization of this valuable synthetic precursor.

Molecular Architecture and Intrinsic Stability

The reactivity of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a direct consequence of its constituent functional groups: the aldehyde, the vinyl ether double bond, and the dihydrodioxin ring. Understanding the interplay between these components is crucial for predicting its chemical behavior.

Key Reactive Sites

The molecule possesses three primary centers for chemical transformation. The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The electron-rich carbon-carbon double bond of the vinyl ether is a prime target for electrophilic additions and cycloaddition reactions. The ether linkages within the dioxine ring, while generally stable, represent a potential site for cleavage under harsh conditions.

Caption: Key reactive sites of 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Chemical Stability and Handling Considerations

Under standard ambient conditions, 5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a chemically stable product. However, its structural features necessitate specific storage and handling protocols to prevent degradation.

-

Peroxide Formation: A critical aspect of its stability relates to the potential for peroxide formation, a common characteristic of ethers. Prolonged exposure to air and light can initiate the autooxidation process, leading to the formation of explosive peroxide compounds. It is imperative to test for the presence of peroxides periodically, especially before distillation or evaporation. Commercial suppliers often recommend discarding the material after one year if not tested.

-

Thermal and Atmospheric Sensitivity: The compound should be stored in a cool, dry, and well-ventilated place, away from heat and sources of ignition. The container must be kept tightly closed to prevent both oxidation and moisture absorption. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) is recommended.

| Parameter | Condition | Stability Concern | Mitigation Strategy |

| Atmosphere | Presence of Oxygen | Peroxide Formation | Store under inert gas (N₂, Ar); Keep container tightly closed. |

| Light | UV Exposure | Promotes Radical Reactions | Store in an amber or opaque container in a dark place. |

| Temperature | Elevated Temperatures | Increased degradation/peroxidation rate | Recommended storage temperature should be followed as per the product label. |

| Time | Prolonged Storage | Accumulation of Peroxides | Test for peroxides periodically and before use in reactions, especially distillation. |

The Reaction Chemistry of the Aldehyde Functionality

The aldehyde group is arguably the most versatile handle on the molecule, participating in a wide array of transformations common to aliphatic and aromatic aldehydes.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids, a transformation that is often difficult to prevent if oxidative conditions are present.[1] This is due to the presence of a hydrogen atom on the carbonyl carbon, which can be easily abstracted.[1] The oxidation proceeds through a gem-diol intermediate formed by the addition of water to the carbonyl group.[1]

Protocol: Oxidation to 5,6-Dihydro-1,4-dioxine-2-carboxylic acid

This protocol outlines a standard Jones oxidation, a robust method for converting aldehydes to carboxylic acids.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5,6-Dihydro-1,4-dioxine-2-carbaldehyde (1 equivalent) in acetone at 0 °C under a nitrogen atmosphere.

-

Reagent Preparation: Prepare Jones reagent by dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water.

-

Reaction: Add the Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 10 °C. The reaction is exothermic, and a color change from orange/red to green will be observed.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding isopropanol until the green color persists. Remove the acetone under reduced pressure.

-

Extraction: Dilute the residue with water and extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 5,6-Dihydro-1,4-dioxine-2-carboxylic acid can be further purified by recrystallization or column chromatography.

Reduction to Primary Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, (5,6-Dihydro-1,4-dioxin-2-yl)methanol, using a variety of hydride reagents.

-

Sodium Borohydride (NaBH₄): A mild and selective reagent, ideal for reducing aldehydes in the presence of less reactive functional groups like esters. The reaction is typically performed in alcoholic solvents like methanol or ethanol.

-

Di-isobutyl Aluminum Hydride (DIBAL-H): A powerful and sterically hindered reducing agent. While often used for the partial reduction of esters to aldehydes, it will efficiently reduce aldehydes to alcohols.[2] Its use requires low temperatures (e.g., -78 °C) and anhydrous conditions to control its reactivity.[2]

Carbon-Carbon Bond Forming Reactions

The electrophilic carbon of the aldehyde group is a prime site for attack by carbon nucleophiles, enabling chain extension and the construction of more complex molecular frameworks.

-

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) converts the aldehyde into an alkene.

-

Grignard Reaction: Addition of an organomagnesium halide (R-MgBr) followed by an aqueous workup yields a secondary alcohol.

-

Knoevenagel Condensation: This base-catalyzed reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile or diethyl malonate). This reaction type has been successfully applied to analogous 2,3-dihydrobenzo[b][3]oxazine-8-carboxamides to produce benzylidene derivatives.[4]

Reactivity of the Vinyl Ether System

The endocyclic double bond, flanked by two oxygen atoms, functions as an electron-rich vinyl ether. This electronic nature dictates its participation in electrophilic addition and pericyclic reactions.

Electrophilic Addition

The high electron density of the C=C bond makes it highly susceptible to attack by electrophiles. Reactions such as halogenation (with Br₂ or Cl₂) or hydrohalogenation (with HBr or HCl) would be expected to proceed readily, likely with high regioselectivity dictated by the stabilizing effect of the adjacent oxygen atoms on a carbocation intermediate.

Cycloaddition Reactions

The vinyl ether moiety can act as the 2π component in various cycloaddition reactions, providing a powerful tool for constructing complex polycyclic systems.

-

Diels-Alder [4+2] Cycloaddition: As a dienophile, 5,6-Dihydro-1,4-dioxine-2-carbaldehyde can react with a wide range of dienes. The electron-donating nature of the vinyl ether suggests it will react most efficiently with electron-deficient dienes. Mechanistic studies on related systems indicate that radical-mediated [4+2] cycloadditions can also be a viable pathway.[5]

-

[3+2] Cycloaddition: The sulfur analog, (5,6-dihydro-1,4-dithiin-2-yl)methanol, has been shown to serve as an allyl-cation equivalent in [3+2] cycloaddition reactions.[6] This suggests that under acidic conditions, 5,6-Dihydro-1,4-dioxine-2-carbaldehyde or its corresponding alcohol could potentially engage in similar transformations.

-

Higher-Order Cycloadditions: While less common, the participation of related systems in reactions like [6+4] cycloadditions has been documented, although these often face challenges with periselectivity, leading to multiple products.[7]

Caption: Reaction pathways for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde.

Degradation Pathways

Understanding the potential degradation of this molecule is paramount for its application in sensitive systems like drug development and for environmental considerations.

Oxidative Degradation

Beyond peroxide formation, the 1,4-dioxane ring system can be intentionally degraded using advanced oxidation processes. Studies on 1,4-dioxane itself show that processes like UV/H₂O₂ lead to degradation through hydroxyl radical attack.[8] This initiates a cascade of reactions involving H-abstraction, formation of peroxyl radicals, and eventual ring cleavage to form intermediates like mono- and diformate esters of 1,2-ethanediol, and various organic acids including glycolic, acetic, and ultimately oxalic acid.[8] Similar pathways can be postulated for 5,6-Dihydro-1,4-dioxine-2-carbaldehyde, with the initial attack likely occurring at the electron-rich double bond or the carbons adjacent to the ether oxygens.

Biodegradation

Certain microorganisms have demonstrated the ability to degrade 1,4-dioxane.[9][10] The proposed pathways often involve initial enzymatic hydroxylation of the ring, leading to an unstable hemiacetal which can undergo spontaneous ring opening.[10] The resulting linear ether can then be further metabolized. While specific studies on 5,6-Dihydro-1,4-dioxine-2-carbaldehyde are scarce, it is plausible that similar enzymatic machinery could initiate its biodegradation.

Caption: Postulated degradation pathways for the dihydrodioxin ring system.

Conclusion

5,6-Dihydro-1,4-dioxine-2-carbaldehyde is a compound of significant synthetic utility, defined by the distinct and predictable reactivity of its aldehyde and vinyl ether functionalities. Its successful application hinges on a thorough understanding of its stability, particularly the propensity for peroxide formation, which mandates strict handling and storage procedures. The aldehyde group offers a gateway to acids, alcohols, and C-C bond formation, while the vinyl ether provides a handle for cycloadditions and the construction of complex heterocyclic frameworks. This guide has outlined the core principles of its reactivity and stability, providing a foundation for researchers to harness its synthetic potential in a safe and controlled manner.

References

- SAFETY DATA SHEET for a related compound. (2025).

- Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety.PMC - NIH.

- 5,6-DIHYDRO-1,4-DIOXINE-2-CARBOXYLIC ACID AldrichCPR | Sigma-Aldrich.

- The synthesis of aldehydes through reduction.Houben-Weyl Methods of Organic Chemistry.

-

5,6-Dihydro-[3]dioxine-2-carboxylic acid | CAS 61564-98-5 | SCBT. Santa Cruz Biotechnology. Available at:

- [6 + 4] Cycloaddition Reactions.Organic Reactions.

- Recent Articles.The Journal of Organic Chemistry. ACS Publications.

-

Synthesis of 2,3-dihydrobenzo[b][3]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][3]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. Available at:

- Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines.ACS Omega. ACS Publications.

- Heterocyclic compounds derived from cyclohexane-1,4-dione.PMC - NIH.

-

2,3-Dihydrobenzo[b][3]dioxine-6-carbaldehyde oxime. PubChem. Available at:

- (5,6-Dihydro-1,4-dithiin-2-yl)methanol as a Versatile Allyl-Cation Equivalent in (3+2) Cycloaddition Reactions.ResearchGate.

- Degradation of dioxin-like compounds by microorganisms.ResearchGate.

- Mechanism of the Degradation of 1,4-Dioxane in Dilute Aqueous Solution Using the UV/Hydrogen Peroxide Process.Environmental Science & Technology.

- Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation.Chemosphere.

- Proposed partial pathway for biodegradation of 1,4-dioxane by strain ENV478.ResearchGate.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.International Journal of Organic Chemistry.

- The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition.PMC - NIH.

- 2,3-Dihydrothieno(3,4-b)(1,4)dioxine-5-carbaldehyde.PubChem.

-

2,3-Dihydrothieno[3,4-b][3]dioxine-5-carboxylic acid, ≥97%, Thermo Scientific. Fisher Scientific. Available at:

- General Synthesis of meso-1,4-Dialdehydes and Their Application in Ir-Catalyzed Asymmetric Tishchenko Reactions.ACS Omega.

- 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde.PubChem.

- 1,4-Dioxane-2-carbaldehyde 97%.Advanced ChemBlocks.

- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.International Journal of Organic Chemistry.

- Oxidation of Aldehydes and Ketones.Chemistry LibreTexts. (2025).

- Improved Preparation on Decagram Scale of 5,8-Dihydro-4,6-dihydroxy-5,8-dioxoquinoline-2-carboxylic Acid.ResearchGate.

- Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.Master Organic Chemistry. (2011).

- 1,4-Dioxane.PubChem.

-

2,3-dihydrobenzo[b][3]dioxine-6-carbaldehyde. Echemi. Available at:

- 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde, Thermo Scientific.Fisher Scientific.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. lib3.dss.go.th [lib3.dss.go.th]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde: Synthesis, Analogs, and Derivatives in Drug Discovery and Materials Science

Abstract

The 5,6-dihydro-1,4-dioxine heterocyclic system represents a "privileged scaffold" in medicinal chemistry and materials science. Its unique conformational and electronic properties make it a versatile template for designing molecules with diverse and potent bioactivities. This technical guide provides a comprehensive overview of the core scaffold, 5,6-dihydro-1,4-dioxine-2-carbaldehyde, detailing its synthesis, chemical reactivity, and the development of its structural analogs and derivatives. We will explore key classes of analogs, including the widely studied benzodioxanes and related dithiines, and delve into their applications as potent agents targeting a range of biological pathways, from anticancer and antimicrobial to neurological targets. This document serves as a critical resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important class of compounds.

Section 1: The 5,6-Dihydro-1,4-dioxine Core Scaffold

Introduction to the Heterocycle

The 5,6-dihydro-1,4-dioxine ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 4 and a single endocyclic double bond. When functionalized with a carbaldehyde group at the 2-position, the resulting molecule, 5,6-dihydro-1,4-dioxine-2-carbaldehyde, becomes a highly valuable synthetic intermediate. The aldehyde group serves as a versatile chemical handle for a multitude of transformations, while the dihydrodioxine ring imparts specific stereoelectronic properties that can enhance binding affinity to biological targets and improve pharmacokinetic profiles. Its structural rigidity and the presence of hydrogen bond acceptors (the oxygen atoms) are key features leveraged in rational drug design.

Synthesis of the Core Scaffold and Key Precursors

Direct synthesis of 5,6-dihydro-1,4-dioxine-2-carbaldehyde is less commonly reported than its corresponding carboxylic acid, 5,6-dihydro-1,4-dioxine-2-carboxylic acid (CAS 61564-98-5) , which is commercially available and serves as the primary precursor.[1]

The synthetic challenge, therefore, often lies in the controlled reduction of the carboxylic acid to the aldehyde. Classic multi-step approaches, such as reduction to the primary alcohol followed by selective oxidation with reagents like pyridinium chlorochromate (PCC), are viable.[2] However, more direct, one-pot methods are preferred for efficiency.

Expert Insight: Direct reduction of carboxylic acids to aldehydes can be challenging due to the potential for over-reduction to the alcohol. The aldehyde intermediate is typically more reactive than the starting acid.[2] Modern methods offer greater control. For instance, activating the carboxylic acid in situ to form an N-acylurea or a silyl ester, followed by low-temperature reduction with a sterically hindered hydride like Diisobutylaluminum hydride (DIBAL-H), can effectively trap the reaction at the aldehyde stage.[3][4]

Section 2: Key Structural Analogs and Their Synthesis

The versatility of the dihydrodioxine scaffold is most evident in its numerous structural analogs, where the core ring is modified or fused to other systems. These modifications are crucial for tuning the molecule's properties for specific applications.

Benzodioxine Analogs

Fusing the dihydrodioxine ring to a benzene ring yields the 2,3-dihydro-1,4-benzodioxane scaffold, which is arguably the most explored analog in medicinal chemistry.[5][6] These compounds are prevalent in a vast number of bioactive molecules.

Synthesis: The synthesis of benzodioxane-6-carbaldehyde typically involves a nucleophilic substitution reaction between a catechol derivative (like 3,4-dihydroxybenzaldehyde) and a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) under basic conditions.[7][8]

This scaffold has been instrumental in developing potent antifungal agents, bacterial FtsZ inhibitors, and a wide range of compounds targeting CNS receptors.[9][10]

Dithiine Analogs

Replacing the oxygen atoms with sulfur yields the 5,6-dihydro-1,4-dithiine ring system. This bioisosteric replacement significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule. Dithiine derivatives have shown promise in materials science as precursors to conducting polymers and in agriculture as potential fungicides. A key example is 5,6-dihydro-1,4-dithiine-2,3-dicarboxylic anhydride, a commercially available building block.[11]

Section 3: Derivatization Strategies and Chemical Reactivity

The carbaldehyde group is a cornerstone of synthetic versatility, enabling the construction of large and diverse chemical libraries for screening.

Oxidation to Carboxylic Acids and Amides

Mild oxidation of the aldehyde (e.g., using potassium permanganate) provides the corresponding carboxylic acid.[8] This acid is a critical intermediate for forming amide derivatives, which are prevalent in pharmaceuticals. Amide coupling reactions, often facilitated by reagents like HATU, allow for the introduction of a vast array of amine-containing fragments, enabling extensive structure-activity relationship (SAR) studies.[12]

Reductive Amination

Reductive amination is a powerful C-N bond-forming reaction that converts the aldehyde into a primary, secondary, or tertiary amine. This reaction proceeds via an intermediate imine, which is reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This one-pot procedure is highly efficient for introducing diverse amine side chains, which are crucial for modulating solubility and interacting with biological targets.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration. This reaction is particularly effective for synthesizing α,β-unsaturated systems, which can act as Michael acceptors or introduce conformational constraints. This strategy has been successfully employed in the synthesis of potent PARP1 inhibitors based on a benzoxazine scaffold, a close analog of benzodioxane.

Section 4: Applications in Drug Development and Materials Science

The dihydro-1,4-dioxine scaffold and its analogs are found in numerous compounds with significant biological and material properties.

Medicinal Chemistry Applications

The benzodioxane moiety, in particular, is a well-established pharmacophore. Its derivatives have been developed as:

-

Antifungal Agents: By targeting key enzymes in the ergosterol biosynthesis pathway (CYP51 and squalene epoxidase), novel benzodioxane derivatives have been developed with potent, broad-spectrum antifungal activity, including against drug-resistant strains.[9]

-

Antimicrobial Agents: Benzodioxane-benzamide hybrids have been identified as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[10]

-

CNS Receptor Modulators: The scaffold is a key component in drugs targeting α1-adrenergic and serotonin receptors, with applications in treating hypertension and psychiatric disorders.[5]

-

Anticancer Agents: The 1,3-benzodioxole scaffold, a close isomer, has been used to develop potent anticancer agents that induce apoptosis by inhibiting the thioredoxin (Trx) system.[13]

| Analog Class | Biological Target | Therapeutic Area | Key Findings |

| Benzodioxanes | CYP51 / Squalene Epoxidase | Antifungal | Broad-spectrum activity (MIC₅₀: 0.125-2.0 µg/mL), effective against resistant strains.[9] |

| Benzodioxanes | Bacterial FtsZ | Antibacterial | Potent inhibitors targeting cell division in Gram-positive bacteria.[10] |

| Benzodioxanes | α₁-Adrenergic Receptors | Cardiovascular | Development of selective antagonists for hypertension.[5] |

| Benzodioxoles | Thioredoxin (Trx) System | Anticancer | Induction of oxidative stress and apoptosis in cancer cells.[13] |

Materials Science and Agrochemicals

The sulfur-containing dithiine analogs are of particular interest beyond medicine. The electron-rich nature of the dithiine ring makes it a suitable building block for organic electronic materials, such as conducting polymers. Furthermore, certain dithiine derivatives have been investigated for their potential as fungicides, highlighting their utility in crop protection.

Section 5: Experimental Protocols

To ensure the practical application of the concepts discussed, this section provides validated, step-by-step protocols for key transformations.

Protocol 1: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carboxamide

This protocol is adapted from methodologies used in the synthesis of related bioactive molecules and involves a two-step process from the commercially available 3,4-dihydroxybenzaldehyde.

Step A: Synthesis of 2,3-Dihydro-1,4-benzodioxane-6-carbaldehyde

-

To a stirred solution of 3,4-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Add 1,2-dibromoethane (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 105 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.[7]

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target aldehyde.

Step B: Oxidation and Amide Coupling

-

Dissolve the aldehyde from Step A (1.0 eq) in an appropriate solvent system (e.g., t-butanol/water).

-

Add a solution of potassium permanganate (KMnO₄, ~1.2 eq) portion-wise at room temperature.[8]

-

Stir until the reaction is complete (TLC monitoring). Quench with sodium sulfite solution.

-

Acidify the mixture with HCl and extract the carboxylic acid product with ethyl acetate. Dry and concentrate to yield the crude acid.

-

To a solution of the crude carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 12-18 hours.

-

Perform an aqueous workup and purify the resulting amide by column chromatography or recrystallization.

Section 6: Future Perspectives and Conclusion

The 5,6-dihydro-1,4-dioxine scaffold and its extensive family of analogs continue to be a fertile ground for discovery. While the benzodioxane system has been heavily explored, significant opportunities remain. Future research should focus on:

-

Exploring Novel Analogs: Systematic replacement of the oxygen atoms with other heteroatoms (sulfur, nitrogen) and the exploration of less common ring fusion patterns could yield novel scaffolds with unique biological profiles.

-

Diversity-Oriented Synthesis: Applying modern synthetic strategies like multicomponent reactions to the core carbaldehyde will enable the rapid generation of large, structurally diverse libraries for high-throughput screening against new biological targets.[14]

-

Application in Chemical Biology: Developing derivatives functionalized with reporter tags (e.g., fluorophores, biotin) or photo-affinity labels can create powerful chemical probes to study biological systems and identify novel protein targets.[15]

References

-

askIITians. (2025, March 4). How do you make aldehyde from the carboxylic acid? askIITians. [Link]

-

University of Louisville. One-pot Conversion of Carboxylic Acids to Aldehydes. [Link]

-

Quora. (2016, September 14). How can carboxylic acid be safely reduced to aldehyde?[Link]

-

Chemistry Steps. Reducing Carboxylic Acids to Aldehydes. [Link]

-

Organic Letters. Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. [Link]

-

Journal of Medicinal Chemistry. 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. [Link]

-

PubMed. (2022, January 5). Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors. [Link]

-

PubMed. (2020, August 15). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

-

Journal of Medicinal Chemistry. 1,4-Dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. [Link]

-

ResearchGate. (2020, May). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. [Link]

-

ResearchGate. (2026, January 1). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. [Link]

-

MDPI. (2023, December 8). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. [Link]

- Google Patents. Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound.

-

MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]

-

PubMed. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones. [Link]

-

International Journal of Organic Chemistry. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

PMC. Chemical synthesis and application of aryldihydronaphthalene derivatives. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

-

PubChem. 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

-

PMC. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride. [Link]

-

ResearchGate. (2025, August 5). ChemInform Abstract: Regioselective Synthesis of Substituted 3,4-Dihydro-2H-thiines from α,β-Unsaturated Oxathiolanes and Styrene Derivatives. [Link]

-

DSpace@MIT. Total Synthesis of Verticillin A and Application of Diazene-Directed Fragment Assembly to the Synthesis of Heterodimeric Epidithiodiketopiperazine Derivatives. [Link]

-

MDPI. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof. [Link]

-

ResearchGate. Multi‐Component Synthesis of Rare 1,3‐Dihydro‐1,3‐azaborinine Derivatives: Application of a Bora‐Nazarov Type Reaction. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. quora.com [quora.com]

- 3. ir.library.louisville.edu [ir.library.louisville.edu]

- 4. Reducing Carboxylic Acids to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. CN105801556A - Preparation method of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid compound - Google Patents [patents.google.com]

- 9. Construction and activity evaluation of novel benzodioxane derivatives as dual-target antifungal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 5,6-Dihydro-1,4-dithiine-2,3-dicarboxylic anhydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Recent developments in the synthesis and applications of dihydropyrimidin-2(1H)-ones and thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total Synthesis of Verticillin A and Application of Diazene-Directed Fragment Assembly to the Synthesis of Heterodimeric Epidithiodiketopiperazine Derivatives [dspace.mit.edu]

"5,6-Dihydro-1,4-dioxine-2-carbaldehyde" literature review and background

An In-Depth Technical Guide to 5,6-Dihydro-1,4-dioxine-2-carbaldehyde: Synthesis, Reactivity, and Therapeutic Potential

Abstract